molecular formula C10H14N2O6 B12389148 Alpha-5-Methyluridine

Alpha-5-Methyluridine

Cat. No.: B12389148
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-FGEWDUNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-5-Methyluridine is a pyrimidine nucleoside analog, structurally similar to uridine but with a methyl group at the 5th carbon position of the uracil ring. This modification enhances its stability and alters its biological activity, making it a valuable compound in various scientific and medical applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-5-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Alpha-5-Methyluridine exerts its effects primarily by incorporating into RNA molecules, where it can alter RNA stability and function. It targets specific RNA sequences and can modulate gene expression by affecting RNA splicing, translation, and degradation. The methyl group at the 5th position enhances its binding affinity to RNA-binding proteins and enzymes, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the 5th carbon position, which significantly enhances its stability and alters its biological activity compared to other nucleosides. This makes it particularly valuable in therapeutic applications where prolonged RNA stability is crucial .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9+/m1/s1

InChI Key

DWRXFEITVBNRMK-FGEWDUNLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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